molecular formula C9H7NO3 B105389 5-Methoxyisoindoline-1,3-dione CAS No. 50727-04-3

5-Methoxyisoindoline-1,3-dione

Cat. No. B105389
CAS RN: 50727-04-3
M. Wt: 177.16 g/mol
InChI Key: BIANPEOCBJDOEM-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline-1,3-dione is a compound with the molecular formula C9H7NO3 . It is a derivative of isoindoline-1,3-dione .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with selected amino-containing compounds . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of 5-Methoxyisoindoline-1,3-dione is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been evaluated for their antimycobacterial activity. Among the synthesized compounds, some displayed potent inhibitory activity .


Physical And Chemical Properties Analysis

5-Methoxyisoindoline-1,3-dione has a molecular weight of 177.16 g/mol . Its InChI code is 1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) .

Scientific Research Applications

Pharmaceutical Synthesis

5-Methoxyisoindoline-1,3-dione and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds have found applications in the production of colorants and dyes . Their ability to produce a variety of colors and shades has made them valuable in this field .

Polymer Additives

5-Methoxyisoindoline-1,3-dione and its derivatives have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications .

Organic Synthesis

These compounds have been used in organic synthesis . Their diverse chemical reactivity and promising applications have made them a subject of substantial interest among researchers .

Photochromic Materials

The compounds have found applications in the development of photochromic materials . These materials change color in response to light, and the unique properties of 5-Methoxyisoindoline-1,3-dione make it suitable for this application .

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .

properties

IUPAC Name

5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANPEOCBJDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522429
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50727-04-3
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphthalic anhydride (27.8 g, 0.16 mol) and formamide (175 ml) was stirred and held at 210° C. for 5 hours and was then allowed to cool to room temperature overnight. The solid material was filtered off, washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml) and sucked dry under reduced pressure to afford 4-methoxyphthalimide (21.3 g, 77%) as a pale yellow solid. 1H NMR (DMSO-d6) 11.15 (1H, br s), 7.74 (1H, d), 7.33-7.28 (2H, m), 3.92 (3H, s).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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